N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide
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Overview
Description
N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl ring, a piperazine ring, and sulfamoyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate
Starting Materials: 1-methylsulfanylcyclopropane.
Reaction Conditions: This intermediate can be synthesized via the reaction of 1-methylsulfanylcyclopropane with a suitable alkylating agent under basic conditions.
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Piperazine Derivative Synthesis
Starting Materials: Piperazine and 2-bromoethylsulfonamide.
Reaction Conditions: The piperazine derivative is formed by reacting piperazine with 2-bromoethylsulfonamide in the presence of a base such as potassium carbonate.
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Coupling Reaction
Starting Materials: The cyclopropyl intermediate and the piperazine derivative.
Reaction Conditions: These intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the sulfanyl group to a sulfoxide or sulfone.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the carboxamide group to an amine.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution at the sulfamoyl or carboxamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or receptor sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-aminoethyl)piperazine-1-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.
N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide: Contains a hydroxy group instead of a sulfamoyl group.
Uniqueness
N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3S2/c1-20-12(2-3-12)10-14-11(17)16-6-4-15(5-7-16)8-9-21(13,18)19/h2-10H2,1H3,(H,14,17)(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFCZERNXPQEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)CNC(=O)N2CCN(CC2)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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